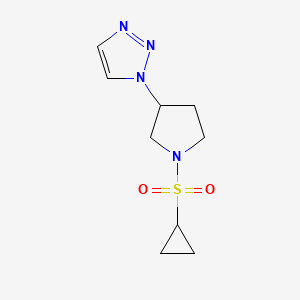
7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and applications in various fields of science and industry. The structure of this compound consists of two fused chromen-2-one rings with an ethoxy group at the 7th position and an oxochromenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-ethoxychromen-2-one with 2-oxochromen-3-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the chromenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized chromen-2-one derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted chromen-2-one derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, its antioxidant activity may involve scavenging reactive oxygen species and inhibiting oxidative stress-related pathways. Its anticancer activity could be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
7-Methoxy-4-(2-oxochromen-3-yl)chromen-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methyl-7-ethoxychromen-2-one: Similar structure but with a methyl group at the 4th position instead of an oxochromenyl group.
Uniqueness: 7-Ethoxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and oxochromenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
7-ethoxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O5/c1-2-23-13-7-8-14-15(11-19(21)24-18(14)10-13)16-9-12-5-3-4-6-17(12)25-20(16)22/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVZJAZIYKNDCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

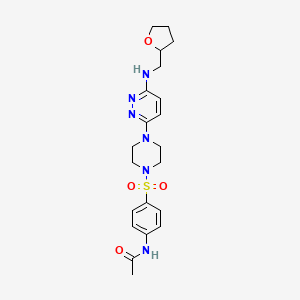
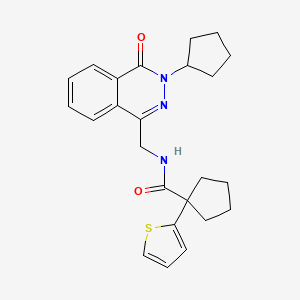
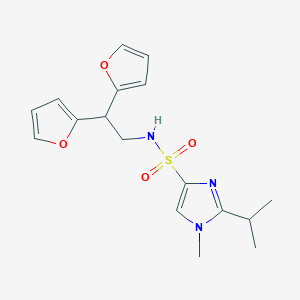

![1-[(1S)-1-Azidoethyl]-4-fluoro-2-methylbenzene](/img/structure/B2359509.png)
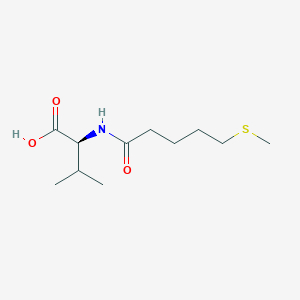
![N-(2-methoxyphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2359512.png)
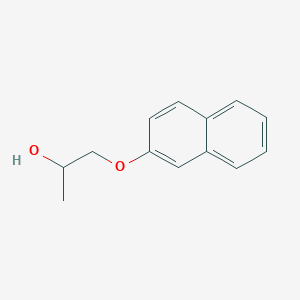
![2-[(2-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2359519.png)
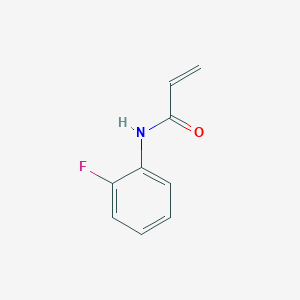
![4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2359522.png)
